3-(Benzyloxy)-1-bromo-2,4-difluoro-5-methylbenzene
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Overview
Description
3-(Benzyloxy)-1-bromo-2,4-difluoro-5-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, bromo, difluoro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-bromo-2,4-difluoro-5-methylbenzene typically involves multiple steps, starting from simpler aromatic compounds. One common method is the bromination of a difluoromethylbenzene derivative, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to control the reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods such as Suzuki–Miyaura coupling can be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-1-bromo-2,4-difluoro-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts in the presence of boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenes, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-(Benzyloxy)-1-bromo-2,4-difluoro-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-1-bromo-2,4-difluoro-5-methylbenzene involves its reactivity towards various nucleophiles and electrophiles. The presence of electron-withdrawing groups like bromo and difluoro enhances its electrophilic character, making it susceptible to nucleophilic attack. The benzyloxy group can participate in resonance stabilization, influencing the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzyloxy)-1-bromo-2,4-difluorobenzene
- 3-(Benzyloxy)-1-chloro-2,4-difluoro-5-methylbenzene
- 3-(Benzyloxy)-1-bromo-2,4-difluoro-5-ethylbenzene
Uniqueness
3-(Benzyloxy)-1-bromo-2,4-difluoro-5-methylbenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct reactivity and properties. The presence of both bromo and difluoro groups makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-bromo-2,4-difluoro-5-methyl-3-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF2O/c1-9-7-11(15)13(17)14(12(9)16)18-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFVTUWSFVIRSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)OCC2=CC=CC=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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